

Application of Trifluoromethylphenyl Triazines in Cancer Research: Detailed Application Notes and Protocols

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Compound of Interest

2-N-[3-

Compound Name: *(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine*

Cat. No.: B1331757

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Introduction

Trifluoromethylphenyl triazines are a promising class of heterocyclic compounds that have garnered significant attention in the field of oncology. The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the parent molecule, making these compounds attractive candidates for drug development. This document provides a comprehensive overview of the application of trifluoromethylphenyl triazines in cancer research, including their synthesis, in vitro evaluation, and mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative trifluoromethylphenyl triazine derivatives and related compounds against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a basis for comparison of their cytotoxic potential.

Compound ID	Cancer Cell Line	Cancer Type	IC50 (μM)	Reference
Compound 1	A549	Lung Cancer	9.61	[1]
MCF-7	Breast Cancer	22.68	[1]	
Compound 2	A549	Lung Cancer	39.70	[1]
MCF-7	Breast Cancer	12.88	[1]	
Compound 3	MDA-MB-231	Breast Cancer	6.25	[2]
HeLa	Cervical Cancer	>50	[2]	
A498	Kidney Cancer	>50	[2]	
Compound 4	MDA-MB-231	Breast Cancer	8.18	[2]
HeLa	Cervical Cancer	>50	[2]	
A498	Kidney Cancer	>50	[2]	
Compound 5	C32	Melanoma	24.4	
A375	Melanoma	25.4		
DU145	Prostate Cancer	Not Specified		
MCF-7/WT	Breast Cancer	Not Specified		

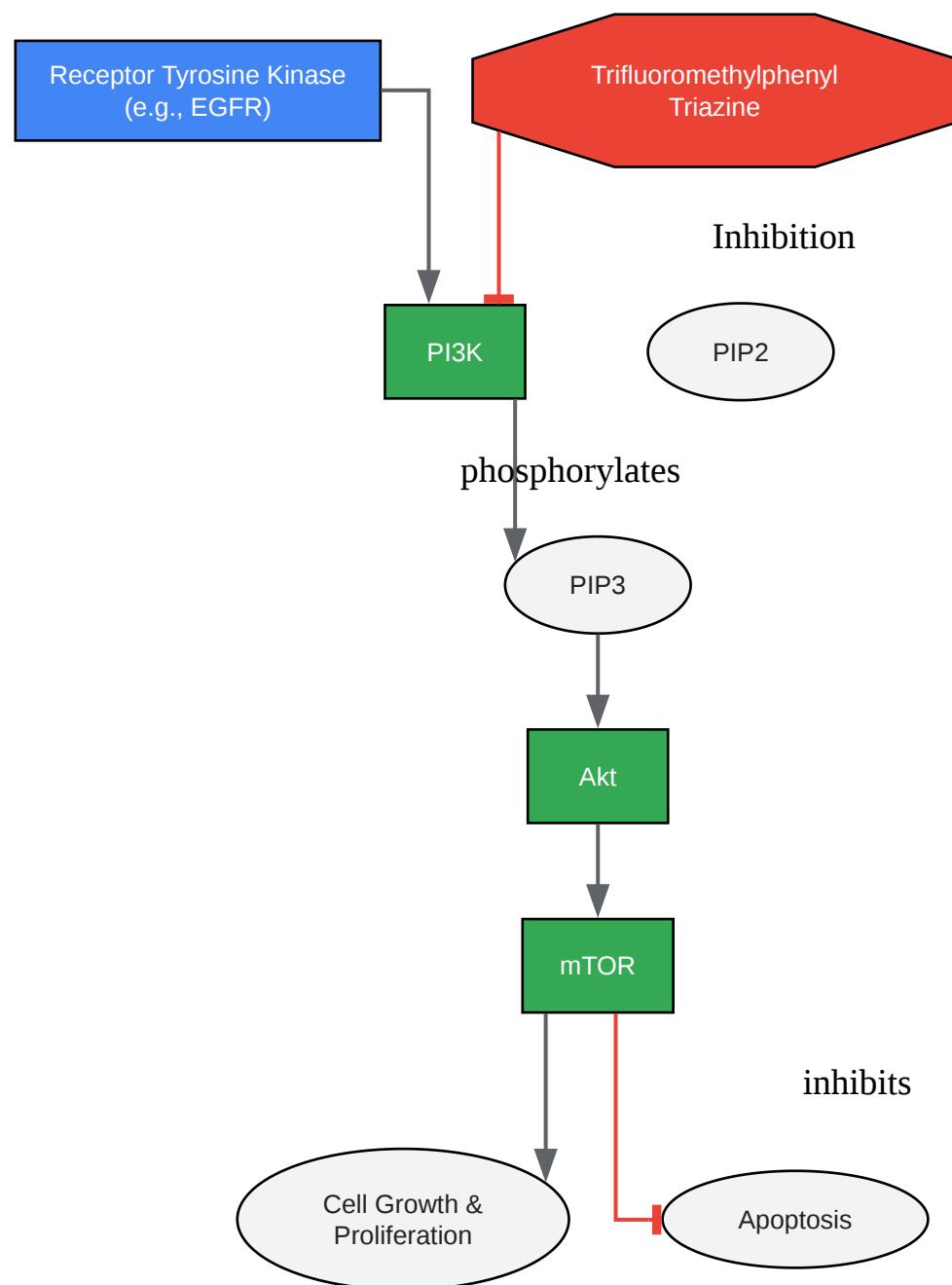
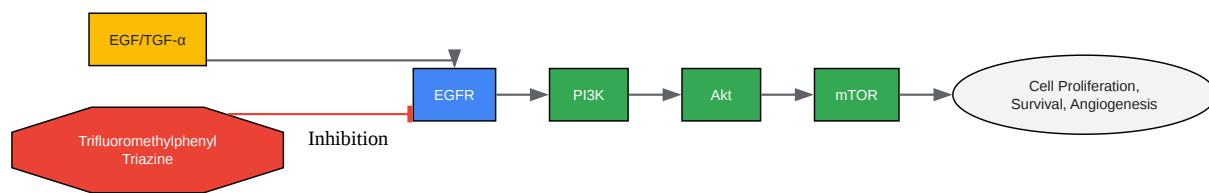
Signaling Pathways and Mechanisms of Action

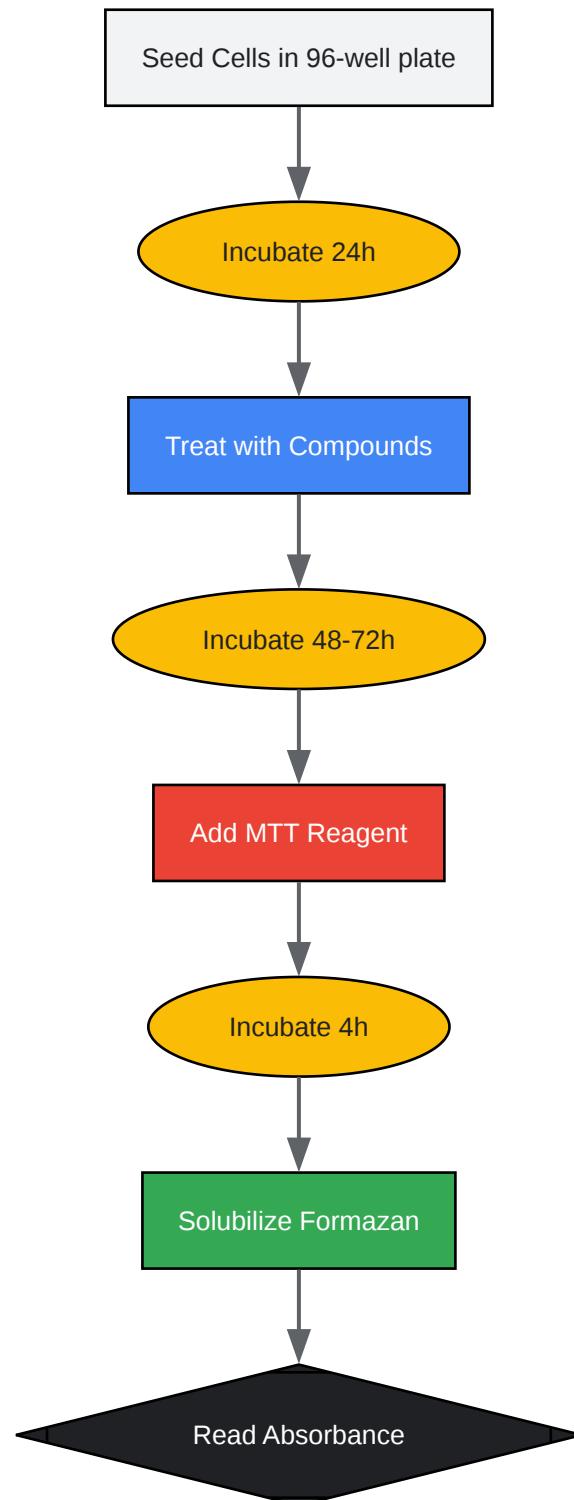
Trifluoromethylphenyl triazines often exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. The two primary pathways implicated are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[\[3\]](#) Overexpression or mutation of EGFR is common in many cancers, leading to

uncontrolled cell growth.^[3] Trifluoromethylphenyl triazines can act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.





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References

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